3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
The compound 3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide belongs to a class of 1,2,5-oxadiazole derivatives, which are characterized by a heterocyclic oxadiazole core linked to substituted benzamide moieties.
The core structure consists of:
- A 1,2,5-oxadiazole ring substituted at the 3-position with a 4-methylphenyl group.
- A benzamide group substituted at the 3-position with a butoxy chain (–OC₄H₉).
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-4-12-25-17-7-5-6-16(13-17)20(24)21-19-18(22-26-23-19)15-10-8-14(2)9-11-15/h5-11,13H,3-4,12H2,1-2H3,(H,21,23,24) |
InChI Key |
NWRBXMKQFXLZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common method includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, followed by the introduction of the butoxy group and the formation of the oxadiazole ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Microreactor systems can be employed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and reduced production times .
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be employed in studies involving enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the butoxy group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The pathways involved in its action can vary depending on the specific application, but they often involve modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated from analogs with similar substituents.
Substituent Effects on Physicochemical Properties
- Alkoxy vs. Halogen Substituents : The butoxy group in the target compound increases hydrophobicity (logP ~4.8) compared to fluoro (logP ~3.2–3.9) or trifluoromethyl (logP ~3.9) substituents .
- Electron-Withdrawing Groups : Nitro (e.g., compound 40) and trifluoromethyl groups enhance antiplasmodial and antiproliferative activities, likely due to improved target binding .
- Bulkier Substituents : The diethoxyphenyl group in compound 14 raises melting points (250°C), suggesting enhanced crystallinity from extended π-stacking .
Biological Activity
3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound notable for its unique structural features, which include a butoxy group, an oxadiazole ring, and a benzamide moiety. Its molecular formula is C₁₄H₁₇N₃O₃, with a molecular weight of 275.30 g/mol. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.
Structural Characteristics
The structure of 3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can be broken down into three main components:
- Butoxy Group : Provides hydrophobic characteristics and influences the compound's solubility.
- Oxadiazole Ring : A five-membered heterocyclic structure that can participate in various biological interactions.
- Benzamide Moiety : Contributes to the compound's ability to interact with biological targets due to the presence of an amide functional group.
Biological Activity and Mechanisms
Preliminary studies indicate that 3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide may exhibit interactions with glutamate receptors and other signaling pathways relevant to neurological functions. This suggests potential applications in treating neurological disorders.
Key Findings
- Receptor Interaction : Initial data suggest that the compound may modulate glutamate receptor activity, which is critical in synaptic transmission and plasticity.
- Antitumor Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of kinase activity and interference with cell cycle regulation.
- Pharmacological Profiles : The presence of the oxadiazole ring is associated with enhanced biological activity compared to simpler benzamides.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Methylphenylbenzamide | C₁₃H₁₃N | Lacks oxadiazole; simpler structure |
| 4-(Trifluoromethyl)benzamide | C₈H₆F₃N | Contains trifluoromethyl group; different reactivity |
| 2-Amino-N-(4-methylphenyl)benzamide | C₁₄H₁₆N₂O | Contains amino group; different biological activity |
The oxadiazole ring in 3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide enhances its chemical reactivity and biological interactions compared to these simpler analogs.
Case Studies and Research Findings
Research on related compounds has provided insights into the potential therapeutic applications of 3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide:
- Inhibition of Kinase Activity : A study on oxadiazole derivatives indicated that certain compounds could inhibit RET kinase activity effectively, suggesting that similar mechanisms might be explored for this compound in cancer therapy .
- Neuroprotective Effects : Compounds featuring oxadiazole rings have been studied for their neuroprotective properties, potentially indicating a similar profile for 3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
